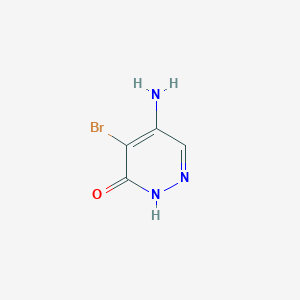
5-Amino-4-bromo-2,3-dihydropyridazin-3-one
Description
5-Amino-4-bromo-2,3-dihydropyridazin-3-one is a heterocyclic organic compound that contains both amino and bromine functional groups attached to a pyridazine ring
Propriétés
Formule moléculaire |
C4H4BrN3O |
|---|---|
Poids moléculaire |
190 g/mol |
Nom IUPAC |
4-amino-5-bromo-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H4BrN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9) |
Clé InChI |
IEZAPLZRJOUNFM-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=O)C(=C1N)Br |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-2,3-dihydropyridazin-3-one typically involves the bromination of pyridazinone derivatives followed by amination. One common method involves the following steps:
Bromination: Pyridazin-3(2H)-one is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 4-position.
Amination: The brominated intermediate is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-bromo-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of hydrazine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and thiols. Conditions typically involve heating in a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include 5-amino-4-hydroxypyridazin-3(2H)-one, 5-amino-4-alkoxypyridazin-3(2H)-one, and 5-amino-4-thiolpyridazin-3(2H)-one.
Oxidation and Reduction: Products include 5-nitro-4-bromopyridazin-3(2H)-one and 5-hydrazino-4-bromopyridazin-3(2H)-one.
Coupling Reactions: Products include various biaryl and heteroaryl derivatives.
Applications De Recherche Scientifique
5-Amino-4-bromo-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism of action of 5-Amino-4-bromo-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and amino groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-4-chloropyridazin-3(2H)-one
- 5-Amino-4-fluoropyridazin-3(2H)-one
- 5-Amino-4-iodopyridazin-3(2H)-one
Uniqueness
5-Amino-4-bromo-2,3-dihydropyridazin-3-one is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


